molecular formula C16H20F3NO5 B6663696 4-Methoxy-3-methyl-3-[2-[2-(trifluoromethyl)phenoxy]propanoylamino]butanoic acid

4-Methoxy-3-methyl-3-[2-[2-(trifluoromethyl)phenoxy]propanoylamino]butanoic acid

Cat. No.: B6663696
M. Wt: 363.33 g/mol
InChI Key: NCSXZGMREGMNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-methyl-3-[2-[2-(trifluoromethyl)phenoxy]propanoylamino]butanoic acid is a complex organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-methyl-3-[2-[2-(trifluoromethyl)phenoxy]propanoylamino]butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenol with trifluoromethylbenzene under specific conditions to introduce the trifluoromethyl group. This is followed by the coupling of the resulting intermediate with 3-methyl-3-[2-(propanoylamino)]butanoic acid through a series of reactions involving catalysts and reagents such as palladium and boronic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methyl-3-[2-[2-(trifluoromethyl)phenoxy]propanoylamino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Methoxy-3-methyl-3-[2-[2-(trifluoromethyl)phenoxy]propanoylamino]butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methyl-3-[2-[2-(trifluoromethyl)phenoxy]propanoylamino]butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and triggering specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness

4-Methoxy-3-methyl-3-[2-[2-(trifluoromethyl)phenoxy]propanoylamino]butanoic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-methoxy-3-methyl-3-[2-[2-(trifluoromethyl)phenoxy]propanoylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO5/c1-10(14(23)20-15(2,9-24-3)8-13(21)22)25-12-7-5-4-6-11(12)16(17,18)19/h4-7,10H,8-9H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSXZGMREGMNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(CC(=O)O)COC)OC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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